2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

physicochemical profiling ADME prediction logP

2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 851131-73-2) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 2,3-dimethylphenyl substituent at the imidazole N1 position, a thioether (–S–CH2–CO–NH–) linker, and a naphthalen-1-yl terminal acetamide group. The compound has a molecular weight of 387.5 Da (C23H21N3OS), placing it within favorable Lipinski rule-of-five space for small-molecule probe development.

Molecular Formula C23H21N3OS
Molecular Weight 387.5
CAS No. 851131-73-2
Cat. No. B2685394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
CAS851131-73-2
Molecular FormulaC23H21N3OS
Molecular Weight387.5
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C23H21N3OS/c1-16-7-5-12-21(17(16)2)26-14-13-24-23(26)28-15-22(27)25-20-11-6-9-18-8-3-4-10-19(18)20/h3-14H,15H2,1-2H3,(H,25,27)
InChIKeyQTSYYLVZFOCXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 851131-73-2): Procurement-Grade Imidazole Thioacetanilide for Targeted Screening


2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 851131-73-2) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 2,3-dimethylphenyl substituent at the imidazole N1 position, a thioether (–S–CH2–CO–NH–) linker, and a naphthalen-1-yl terminal acetamide group . The compound has a molecular weight of 387.5 Da (C23H21N3OS), placing it within favorable Lipinski rule-of-five space for small-molecule probe development . The ITA scaffold has been validated across multiple therapeutic areas, most prominently as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and β-secretase (BACE1) inhibitors, establishing this chemotype as a privileged screening starting point [1][2].

Why Imidazole Thioacetanilide Analogs Cannot Be Considered Functionally Interchangeable with CAS 851131-73-2


Within the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold, anti-HIV-1 potency varies by more than 10-fold depending solely on the substitution pattern of the N1-aryl and terminal anilide moieties [1]. In the seminal ITA SAR study by Zhan et al. (2009), the most potent compound (4a5, EC50 = 0.18 μM) achieved over 11-fold greater activity than the lead compound L1 (EC50 = 2.053 μM) through systematic variation of these two substituent positions [1]. Furthermore, the positional isomerism of methyl groups on the N1-phenyl ring—2,3-dimethylphenyl (this compound) versus 3,5-dimethylphenyl (CAS 851132-16-6)—produces distinct calculated logP and logD values that directly impact membrane permeability, metabolic stability, and target binding . The naphthalen-1-yl terminal group is a structurally demanding pharmacophore whose steric and π-stacking properties cannot be recapitulated by simpler anilide substituents [1]. These findings collectively demonstrate that generic substitution within the ITA class is not scientifically defensible without explicit comparative data for the specific substitution pattern embodied by CAS 851131-73-2.

Quantitative Differentiation Evidence for CAS 851131-73-2 Against Closest Analogs and Class Benchmarks


In Silico Lipophilicity and Predicted Aqueous Solubility Differentiate CAS 851131-73-2 from Its 3,5-Dimethylphenyl Positional Isomer

Computed physicochemical properties from the ChemDiv screening compound database provide quantifiable differentiation between CAS 851131-73-2 (2,3-dimethylphenyl isomer) and its closest positional isomer, 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (CAS 851132-16-6), which shares identical molecular formula and molecular weight . The 2,3-dimethyl substitution pattern on the N1-phenyl ring yields a calculated logP of 4.8429, logD of 4.7681 (at physiological pH), and logSw of –5.0441 for CAS 851131-73-2 . The ortho-methyl group in the 2,3-dimethylphenyl substituent introduces steric hindrance adjacent to the imidazole ring, which is absent in the 3,5-dimethylphenyl isomer . This steric effect has been demonstrated in published ITA SAR studies to modulate the dihedral angle between the phenyl and imidazole rings, directly influencing the compound's bioactive conformation and target binding [1]. These quantitative in silico parameters enable procurement teams to distinguish between otherwise isomeric screening compounds that would be indistinguishable by molecular formula or mass alone.

physicochemical profiling ADME prediction logP aqueous solubility positional isomer differentiation

Class-Level Anti-HIV-1 Potency Benchmarking: ITA Scaffold EC50 Values Against Wild-Type HIV-1 in MT-4 Cells

The imidazole thioacetanilide (ITA) scaffold to which CAS 851131-73-2 belongs has been systematically evaluated for anti-HIV-1 activity in MT-4 cell culture using the MTT method [1]. In the foundational SAR study by Zhan et al. (2009), the most potent ITA derivatives achieved EC50 values of 0.18 μM (compound 4a5) and 0.20 μM (compound 4a2) against wild-type HIV-1 (strain IIIB), representing an 11.4-fold and 10.3-fold improvement over the lead compound L1 (EC50 = 2.053 μM), respectively [1]. Both compounds outperformed the clinically used reference drugs nevirapine (NVP) and delavirdine (DLV) in the same assay system [1]. The target compound CAS 851131-73-2 incorporates the identical 'S–CH2–CO–NH' linker and a naphthalen-1-yl terminal group, a larger aromatic system than the substituted anilides in the most potent published analogs [1]. Based on the published SAR, the naphthalen-1-yl moiety is predicted to engage in enhanced π–π stacking interactions with the hydrophobic NNRTI binding pocket (Tyr181, Tyr188, Trp229), potentially conferring activity within the sub-micromolar EC50 range observed for this chemotype [1].

HIV-1 NNRTI antiviral screening EC50 MT-4 cell assay imidazole thioacetanilide

BACE1 Inhibitory Activity on the 2-Substituted-Thio Acetamide Scaffold: Compound 41 Benchmark and Predicted Permeability for CNS Applications

A closely related scaffold, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide, has been evaluated for BACE1 (β-secretase) inhibition, a key target in Alzheimer's disease drug discovery [1]. The most optimized analog, compound 41, demonstrated an IC50 of 4.6 μM against BACE1 in an enzymatic assay, with high predicted blood-brain barrier (BBB) permeability and low cellular cytotoxicity toward HEK293 cells [1]. In the same study, sixteen compounds achieved IC50 values in the μM to sub-μM range, with SPR-measured KD values in the μM to sub-μM range, confirming direct target engagement [1]. CAS 851131-73-2 shares the identical 2-thio-N-acetamide core scaffold but incorporates a naphthalen-1-yl group, which is substantially more lipophilic than the substituents in compound 41 [1]. The calculated logP of 4.84 and PSA of 34.4 Ų for CAS 851131-73-2 fall within ranges associated with CNS penetration , positioning this compound as a candidate for BACE1-focused screening with potentially differentiated BBB permeability relative to the published series.

BACE1 inhibition Alzheimer's disease β-secretase BBB permeability CNS drug discovery

Hydrogen Bond Donor Count and Polar Surface Area Profile Favor Oral Bioavailability and CNS Penetration Relative to Di-Substituted ITA Analogs

CAS 851131-73-2 possesses a single hydrogen bond donor (HBD = 1, from the secondary amide –NH–) and a polar surface area (PSA) of 34.4 Ų . These values compare favorably to key drug-likeness thresholds: HBD ≤ 3 and PSA ≤ 90 Ų for predicted oral absorption per Veber's rules, and PSA < 60–70 Ų as a widely applied cutoff for predicted CNS penetration [1]. Many ITA analogs bearing substituted anilide terminal groups possess two or more hydrogen bond donors (e.g., from additional –NH– or –OH substituents), which can reduce membrane permeability [1]. The absence of a second HBD in CAS 851131-73-2—due to the naphthalen-1-yl group replacing a substituted aniline—reduces the total HBD count to the minimum possible for an amide-containing compound, while the low PSA of 34.4 Ų places it within the optimal range for passive membrane diffusion [1].

drug-likeness oral bioavailability CNS MPO score polar surface area hydrogen bond donors

Molecular Weight Governance Within the ITA Series: CAS 851131-73-2 Occupies an Optimal MW Window for Fragment-to-Lead Optimization

CAS 851131-73-2 has a molecular weight of 387.5 Da, which positions it at the lower end of the typical lead-like MW range (≤450 Da) and well within Lipinski's rule of five . This MW is notably lower than compound 41 (MW = approximately 472 Da), the optimized BACE1 inhibitor in the same scaffold series, which required additional substituents to achieve its 4.6 μM IC50 [1]. The lower MW of CAS 851131-73-2—approximately 85 Da less than compound 41—affords greater ligand efficiency (LE) potential; that is, if CAS 851131-73-2 achieves comparable or superior potency, it would yield a higher LE value, providing more optimization headroom for subsequent medicinal chemistry campaigns [1]. Compared to nevirapine (MW = 266.3 Da) and delavirdine (MW = 456.6 Da), CAS 851131-73-2 sits in a balanced MW range that avoids the synthetic complexity of delavirdine while providing greater chemical diversity than the simpler nevirapine scaffold [2].

molecular weight ligand efficiency lead optimization fragment-based drug discovery Lipinski rules

Recommended Research and Industrial Application Scenarios for 2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 851131-73-2)


Antiviral Screening: HIV-1 NNRTI Hit Identification Using MT-4 Cell-Based Assays

CAS 851131-73-2 is recommended for inclusion in medium-throughput antiviral screening cascades targeting HIV-1 reverse transcriptase. The ITA scaffold has been validated in MT-4 cell-based assays (MTT readout) with benchmark compounds achieving sub-micromolar EC50 values (0.18–0.20 μM) against wild-type HIV-1 IIIB [Section 3, Evidence Item 2]. The naphthalen-1-yl terminal group of CAS 851131-73-2 provides a structurally differentiated pharmacophore relative to the published anilide series, offering an opportunity to identify novel binding interactions within the NNRTI hydrophobic pocket. Procurement of CAS 851131-73-2 at ≥95% purity is appropriate for primary screening at 10 μM single-point concentration, followed by dose-response confirmation (EC50/CC50 determination).

CNS Drug Discovery: BACE1 Inhibitor Screening with Prioritized BBB-Permeant Candidates

The favorable CNS drug-like profile of CAS 851131-73-2—PSA of 34.4 Ų (well below the 60–70 Ų CNS penetration threshold), single HBD, and calculated logP of 4.84—positions this compound as a candidate for BACE1-focused Alzheimer's disease screening programs [Section 3, Evidence Items 3 and 4]. Its physicochemical properties predict high passive BBB permeability, a critical differentiator for CNS-targeted β-secretase inhibitors where many peptidomimetic leads have failed due to poor brain exposure. The compound can be screened in enzymatic BACE1 assays (FRET-based) with follow-up in PAMPA-BBB permeability assessment to experimentally validate the in silico predictions.

Physicochemical Comparator Studies: Positional Isomer Differentiation and SAR Expansion

CAS 851131-73-2 (2,3-dimethylphenyl isomer) and its positional isomer CAS 851132-16-6 (3,5-dimethylphenyl isomer) form a matched molecular pair for systematic SAR exploration [Section 3, Evidence Item 1]. The ortho-methyl group in CAS 851131-73-2 introduces steric constraint at the imidazole-phenyl bond, which is expected to alter the dihedral angle and thereby modulate target binding conformation. Procurement of both isomers enables head-to-head comparison in biochemical and cellular assays, providing direct experimental evidence for the impact of methyl group position on potency, selectivity, and ADME properties. This matched-pair approach is particularly valuable for building predictive SAR models within the ITA chemotype.

Fragment-to-Lead and Ligand Efficiency Optimization Programs

With a molecular weight of 387.5 Da, CAS 851131-73-2 occupies an attractive lead-like MW window that provides ample optimization headroom before exceeding the typical 500 Da drug-likeness limit [Section 3, Evidence Item 5]. If CAS 851131-73-2 demonstrates confirmed on-target activity (e.g., against HIV-1 RT or BACE1), its ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) can serve as a baseline metric. The approximately 85 Da advantage over the scaffold-optimized BACE1 compound 41 means that CAS 851131-73-2 can accommodate additional substituents for potency improvement without breaching drug-likeness thresholds, reducing the risk of encountering developability issues in later stages.

Quote Request

Request a Quote for 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.